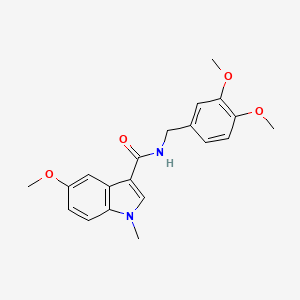![molecular formula C27H30ClNO6 B11142458 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11142458.png)
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound Description: 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic molecule with a fused chromenone (coumarin) and hexanoate moiety.
Structure: It consists of a chromenone ring (2-oxo-2H-chromen-7-yl) attached to a hexanoate group via an amide linkage.
Significance: Coumarins exhibit diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Preparation Methods
Synthesis: The compound can be synthesized by O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using triethylamine as a base.
Industrial Production: While industrial-scale production methods are not explicitly mentioned, laboratory synthesis provides a basis for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidative cleavage of the chromenone ring or amidation of the hexanoate group.
Major Products: These reactions could yield derivatives with modified chromenone or hexanoate functionalities.
Scientific Research Applications
Chemistry: Coumarins serve as fluorescent chemosensors and building blocks for diverse compounds.
Biology and Medicine: Their pharmacological activities include anticancer effects, inhibition of enzymes (carbonic anhydrase, ChE, MAO), and regulation of reactive oxygen species.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).
Pathways: Further research is needed to elucidate the precise pathways through which it exerts its effects.
Comparison with Similar Compounds
Uniqueness: Highlight the compound’s distinctive features compared to other coumarins.
Similar Compounds: Explore related molecules, such as 7-hydroxycoumarin derivatives.
Properties
Molecular Formula |
C27H30ClNO6 |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C27H30ClNO6/c1-2-3-12-20-15-26(31)34-23-17-24(22(28)16-21(20)23)35-25(30)13-8-5-9-14-29-27(32)33-18-19-10-6-4-7-11-19/h4,6-7,10-11,15-17H,2-3,5,8-9,12-14,18H2,1H3,(H,29,32) |
InChI Key |
GQXFSTDAOBPQGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142381.png)
![N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11142384.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11142388.png)
![2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B11142390.png)
![3-oxo-2-[(Z,2E)-3-phenyl-2-propenylidene]-1-benzofuran-6(3H)-yl 1,3-benzodioxole-5-carboxylate](/img/structure/B11142396.png)
![8'-methyl-7'-[(pentamethylbenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11142401.png)

![2-Chloro-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11142405.png)
![N-(2-ethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11142413.png)
![Bis(2-methylpropyl) 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11142418.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142436.png)
![N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B11142442.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142444.png)
